Quinoline-3-carboximidamide
Overview
Description
Quinoline-3-carboximidamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-3-carboxamidine typically involves the reaction of quinoline-3-carboxylic acid with an appropriate amidine source. One common method is the reaction of quinoline-3-carboxylic acid with an amidine hydrochloride in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of quinoline-3-carboxamidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Quinoline-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxamide.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline-3-carboxamide, various amine derivatives, and substituted quinoline compounds. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Quinoline-3-carboximidamide derivatives have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-3-carboxamidine involves its interaction with specific molecular targets. For example, it has been shown to bind to the S100A9 protein, inhibiting its interaction with pro-inflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE). This inhibition leads to a reduction in inflammatory responses and has potential therapeutic implications for autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxamide: Known for its anti-inflammatory properties.
Tasquinimod: Another quinoline-3-carboxamide derivative investigated for its anti-cancer properties.
Uniqueness
Quinoline-3-carboximidamide is unique due to its specific binding affinity to certain molecular targets, such as S100A9, which distinguishes it from other quinoline derivatives. This unique interaction profile makes it a valuable compound for developing targeted therapies for inflammatory and autoimmune diseases .
Properties
IUPAC Name |
quinoline-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-6H,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRVDOZCMGSORQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404392 | |
Record name | QUINOLINE-3-CARBOXAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299423-78-2 | |
Record name | QUINOLINE-3-CARBOXAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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